3-amino-N-cyclohexyl-N-methylbenzamide
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Overview
Description
3-amino-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C14H20N2O It is a derivative of benzamide, featuring an amino group, a cyclohexyl group, and a methyl group attached to the benzamide core
Mechanism of Action
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of phosphodiesterase 10a (pde10a) , a protein abundant in brain tissue .
Mode of Action
Based on the action of n-methylbenzamide, it can be hypothesized that 3-amino-n-cyclohexyl-n-methylbenzamide might interact with its target protein, possibly pde10a, and inhibit its function .
Biochemical Pathways
If it indeed targets pde10a like n-methylbenzamide, it could potentially influence cyclic nucleotide signaling pathways .
Result of Action
If it acts similarly to N-Methylbenzamide, it could potentially lead to changes in cyclic nucleotide signaling within the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, cyclohexylamine, and methylamine.
Formation of Benzamide Core: Benzoyl chloride reacts with cyclohexylamine to form N-cyclohexylbenzamide.
Introduction of Amino Group: The N-cyclohexylbenzamide is then treated with methylamine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino group and other substituents on the benzamide core can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-amino-N-cyclohexyl-N-methylbenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, or other industrial products.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-cyclohexyl-2-methylbenzamide: A closely related compound with a similar structure but differing in the position of the methyl group.
N-cyclohexylbenzamide: Lacks the amino and methyl groups, providing a simpler structure for comparison.
N-methylbenzamide: Contains the methyl group but lacks the cyclohexyl and amino groups.
Uniqueness
3-amino-N-cyclohexyl-N-methylbenzamide is unique due to the presence of both the cyclohexyl and methyl groups, along with the amino group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-amino-N-cyclohexyl-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSZFEXITQOVAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424239 |
Source
|
Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-76-2 |
Source
|
Record name | 3-amino-N-cyclohexyl-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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